![molecular formula C16H20N2O B025992 Huperzine B CAS No. 103548-82-9](/img/structure/B25992.png)
Huperzine B
描述
Synthesis Analysis
The synthesis of Huperzine B has been achieved through several innovative approaches. A divergent total synthesis approach has enabled the efficient synthesis of this compound along with its congeners, huperzine A and huperzine U, from (R)-pulegone, featuring key steps such as palladium-catalyzed Buchwald-Hartwig coupling and Heck cyclization reactions (Ding et al., 2014). This method has provided a pathway to synthesize this compound efficiently, contributing to the understanding of its molecular complexity and facilitating further study.
Molecular Structure Analysis
The molecular structure of this compound has been established through synthetic efforts, revealing that it shares the same set of absolute stereochemistries with its congeners. The synthesis efforts have also supported the role of this compound in the biosynthesis of Huperzine A, suggesting a common biosynthetic pathway for these alkaloids (Ding et al., 2014).
Chemical Reactions and Properties
Research has shown that this compound undergoes various chemical reactions that are crucial for its synthesis and modification. These reactions include cyclobutane synthesis and fragmentation, which are part of a cascade route to synthesize the Lycopodium alkaloid Huperzine A, suggesting potential similarities in the reactivity of this compound (White et al., 2015).
Physical Properties Analysis
While specific studies directly detailing the physical properties of this compound are limited, the synthesis and structural elucidation efforts provide indirect insights into its physical characteristics. The processes involved in the synthesis and isolation of this compound suggest it to be a compound with significant stability under various chemical conditions, which is important for its handling and storage.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interactions with other molecules, are inferred from its synthesis and the chemical reactions it undergoes. For example, the ability of this compound to participate in Buchwald-Hartwig coupling and Heck cyclization reactions indicates its potential for chemical modifications and the introduction of functional groups, which could be explored for various non-pharmacological applications (Ding et al., 2014).
科学研究应用
阿尔茨海默病治疗
Huperzine B正在作为乙酰胆碱酯酶抑制剂进行研究 . 中国临床试验表明,this compound与目前市场上用于治疗阿尔茨海默病的药物具有相当的疗效,甚至在副作用方面可能更安全 .
体外生物合成
This compound可以从石松属植物配子体中体外生物合成 . 这是一种优化this compound生物合成的有效方法 .
原生质体培养生产
This compound可以通过石松属植物原生质体培养生产 . 原生质体在7-18个月后获得 .
内生真菌生产
This compound可以由石松科植物内生真菌生产 . 从这些石松科植物中分离出四种内生真菌,它们能够同时产生Huperzine A和this compound .
神经递质增强
虽然这主要与Huperzine A有关,但值得注意的是,this compound可能由于它们的结构相似性而具有类似的效果 . Huperzine A已被发现能增强多巴胺的释放,多巴胺是一种参与动机和奖励的神经递质,以及血清素的释放,血清素是一种调节情绪和睡眠的神经递质
作用机制
Target of Action
Huperzine B is a novel acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in memory and cognition. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting acetylcholinesterase, this compound disrupts the normal degradation of acetylcholine, leading to increased levels of this neurotransmitter . The exact downstream effects of this increase in acetylcholine are still being researched, but it is believed to enhance cognitive function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as their impact on its bioavailability, are currently under investigation .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine . On a cellular level, this can result in enhanced communication between neurons, potentially improving cognitive function . Clinical trials in China have shown that this compound is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .
安全和危害
属性
IUPAC Name |
(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGABLTRMRUIT-HWWQOWPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908464 | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
103548-82-9 | |
Record name | Huperzine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103548-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Huperzine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103548-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Huperzine B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。